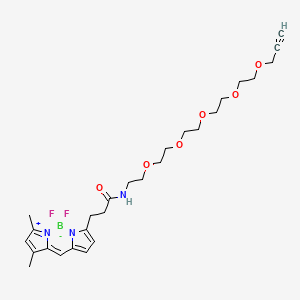

BDP FL-PEG5-propargyl

説明

Structure

2D Structure

特性

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLESDPNBDJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BF2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Properties of BDP FL Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL (boron-dipyrromethene difluoride, fluorescein) is a highly versatile and photostable fluorescent dye that has emerged as a superior alternative to traditional fluorophores like fluorescein. Its exceptional photophysical properties, including a high fluorescence quantum yield and sharp emission spectra, make it an invaluable tool in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This guide provides a comprehensive overview of the spectral properties of BDP FL dye, detailed experimental protocols for their characterization, and examples of its application in biological assays.

Core Spectral Properties

The key spectral properties of BDP FL dye are summarized in the table below. These values represent typical measurements and may vary slightly depending on the solvent and conjugation state.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503 nm | [][2][3][4] |

| Emission Maximum (λem) | 509 nm | [][2][3][4] |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | [][2][3][4] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [][2] |

| Fluorescence Lifetime (τ) | ~5.87 ns (in water) |

Experimental Protocols

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorbance and fluorescence emission of BDP FL dye.

Materials:

-

BDP FL dye stock solution (e.g., in DMSO)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)

Methodology:

-

Prepare a dilute solution of BDP FL dye in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

-

Absorption Spectrum:

-

Use the spectrophotometer to scan the absorbance of the BDP FL solution across a range of wavelengths (e.g., 350-600 nm).

-

Record the wavelength at which the maximum absorbance occurs. This is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λex.

-

Scan the emission fluorescence intensity across a range of wavelengths starting from ~10 nm above the excitation wavelength (e.g., 510-700 nm).

-

Record the wavelength at which the maximum fluorescence intensity is observed. This is the emission maximum (λem).

-

Measurement of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of BDP FL dye, a measure of how strongly it absorbs light at a specific wavelength.

Materials:

-

BDP FL dye

-

Analytical balance

-

Volumetric flasks

-

Spectrophotometer

-

Solvent (e.g., ethanol)

Methodology:

-

Accurately weigh a small amount of BDP FL dye.

-

Dissolve the dye in a precise volume of solvent to create a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the λex (503 nm) using the spectrophotometer.

-

Plot the absorbance values against the corresponding molar concentrations.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε). The path length (l) is typically 1 cm.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of BDP FL dye relative to a standard with a known quantum yield.

Materials:

-

BDP FL dye solution

-

Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer

-

Fluorometer

-

Solvent (matching the solvent of the standard if possible)

Methodology:

-

Prepare a series of dilutions for both the BDP FL dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the BDP FL dye and the standard.

-

The quantum yield of the BDP FL dye can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Experimental Workflows and Signaling Pathways

Protein Labeling Workflow

BDP FL dye, commonly available with reactive moieties such as NHS esters or maleimides, can be used to fluorescently label proteins for various applications.

Caption: Workflow for labeling a protein with BDP FL-NHS ester.

Cell Staining Workflow

BDP FL derivatives can be used to stain cellular components for fluorescence microscopy.

Caption: General workflow for staining cells with a BDP FL probe.

FRET-Based Kinase Activity Assay

BDP FL can serve as a FRET (Förster Resonance Energy Transfer) acceptor in assays designed to monitor enzyme activity, such as kinase-mediated phosphorylation.

Caption: Principle of a FRET-based kinase activity assay using a BDP FL-labeled antibody.

References

An In-depth Technical Guide to the Role of a PEG5 Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on discrete PEG5 linkers, which consist of five ethylene (B1197577) glycol units. We will explore their core properties, advantages, and critical roles in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic, flexible spacers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[1] In bioconjugation, they serve as a bridge to connect two or more molecular entities, such as an antibody and a cytotoxic drug.[] The development of monodisperse PEG linkers, which have a precise and defined molecular weight, marked a significant advancement over traditional, heterogeneous polymeric PEGs, enabling more precise and reproducible bioconjugation strategies.[1][3]

A PEG5 linker refers to a monodisperse PEG chain with exactly five ethylene glycol units. These linkers are often heterobifunctional, meaning they possess two different reactive functional groups at their termini.[4] This allows for the specific and sequential attachment of two different molecules, a critical feature in the construction of complex therapeutics like ADCs and PROTACs.[][4]

Properties and Advantages of PEG5 Linkers

The incorporation of a PEG5 spacer into a bioconjugate imparts several beneficial properties that are crucial for therapeutic efficacy and safety.

| Property | Advantage in Bioconjugation | Citation |

| Hydrophilicity | The ethylene oxide units form hydrogen bonds with water, significantly increasing the water solubility of hydrophobic drugs and biomolecules. This reduces the propensity for aggregation, which is a major challenge in ADC development, especially with high drug-to-antibody ratios (DAR). | [1][4][5] |

| Biocompatibility | PEG is generally non-toxic, well-tolerated by the human body, and approved by regulatory agencies for biomedical use.[1][6] | [1][6] |

| Low Immunogenicity | PEG linkers can "shield" the bioconjugate, masking potentially immunogenic epitopes on the protein or payload. This reduces the risk of an undesirable immune response and can decrease clearance rates. | [1][7][8] |

| Pharmacokinetics (PK) | The hydrophilic nature of the PEG linker creates a hydration shell around the conjugate. This increases its hydrodynamic volume, which can prolong circulation half-life by reducing renal clearance and protecting it from enzymatic degradation. | [5][8][9][10] |

| Defined Length & Flexibility | The discrete length of a PEG5 linker provides precise spatial control between the conjugated molecules. The chain's flexibility can minimize steric hindrance, which is critical for maintaining the biological activity of both the targeting molecule (e.g., antibody) and the payload. | [1][4][11] |

Key Applications of PEG5 Linkers

Heterobifunctional PEG5 linkers are instrumental in the development of advanced biotherapeutics, most notably ADCs and PROTACs.[4][12]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.[13] They consist of a monoclonal antibody linked to a payload. The linker's role is critical for the ADC's stability, safety, and efficacy.[]

PEG5 linkers are incorporated to:

-

Improve Solubility and Stability : Many cytotoxic payloads are highly hydrophobic. A PEG5 linker enhances the overall hydrophilicity of the ADC, preventing aggregation and improving its stability in circulation.[][13]

-

Enable Higher Drug-to-Antibody Ratios (DAR) : By mitigating the hydrophobicity of the payload, PEG linkers allow for a higher number of drug molecules to be attached to each antibody without causing aggregation, potentially increasing the potency of the ADC.[4][8]

-

Optimize Pharmacokinetics : The PEG linker helps to prolong the ADC's half-life, allowing more of the therapeutic to reach the tumor site.[8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's own waste disposal machinery—the ubiquitin-proteasome system—to destroy specific target proteins.[14] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[15]

The linker is a critical component, and PEG5 is frequently used to:

-

Provide Optimal Length and Flexibility : The linker must span the distance between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[4] The defined length of PEG5 is ideal for this spatial arrangement.

-

Enhance Solubility and Cell Permeability : The introduction of a hydrophilic PEG linker can improve the solubility of the often-hydrophobic PROTAC molecule, which in turn can affect its cell permeability and oral absorption.[14][16]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, conjugation, and characterization of bioconjugates using PEG5 linkers.

Protocol: Synthesis of an Alkyne-PEG5-Azide Heterobifunctional Linker

This protocol outlines a method for creating a heterobifunctional PEG5 linker suitable for "click chemistry," a highly efficient bioconjugation reaction.[17]

Materials:

-

Pentaethylene glycol

-

Sodium hydride (NaH)

-

Propargyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF and cool to 0 °C.

-

Add NaH portion-wise and stir for 30 minutes.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[4]

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir at 0 °C for 2 hours.

-

Wash the reaction mixture with water and brine, then dry over sodium sulfate.

-

Evaporate the solvent to obtain alkyne-PEG5-OMs.

-

-

Azidation:

-

Dissolve alkyne-PEG5-OMs in DMF and add NaN₃.

-

Heat the reaction to 80 °C and stir overnight.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Purify by silica gel chromatography to yield the final alkyne-PEG5-azide linker.

-

Protocol: Antibody-Drug Conjugation using NHS-PEG5-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine (B10760008) residues.[4]

Materials:

-

Antibody in phosphate-buffered saline (PBS), pH 7.4

-

NHS-PEG5-maleimide linker

-

Thiol-containing cytotoxic drug

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Reaction of Antibody with NHS-PEG5-Maleimide:

-

Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO (e.g., 10 mM).[18]

-

Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with primary amines (lysine residues).

-

Add a calculated molar excess (e.g., 10- to 20-fold) of the linker solution to the antibody solution.[18]

-

Incubate for 1-2 hours at room temperature or overnight at 4 °C.

-

Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to PBS at pH 6.5-7.5.

-

-

Reaction with Thiol-Containing Drug:

-

Prepare a stock solution of the thiol-containing drug in DMSO.

-

Add a slight molar excess of the drug solution to the maleimide-activated antibody.

-

Incubate for 2-4 hours at room temperature.

-

(Optional) Quench any unreacted maleimide (B117702) groups by adding a small amount of N-acetylcysteine.

-

-

Purification:

-

Purify the final antibody-drug conjugate using a SEC column to remove unreacted drug, quenched linker, and any aggregates.[4]

-

Protocol: Characterization of the Final Conjugate

Characterization is crucial to confirm successful conjugation, determine purity, and calculate the drug-to-antibody ratio (DAR).[3][19]

Methods:

-

Size-Exclusion Chromatography (SEC-HPLC):

-

Purpose: To assess purity and detect aggregation.[4]

-

Typical Conditions: Use a suitable SEC column with a mobile phase of phosphate (B84403) buffer containing NaCl. Detection is performed via UV at 280 nm. The method separates the monomeric ADC from high-molecular-weight aggregates and low-molecular-weight fragments.[9]

-

-

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

Purpose: To determine the DAR distribution.[4]

-

Typical Conditions: Use a HIC column (e.g., Butyl-NPR). The mobile phase is a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer. Detection is at 280 nm. Species with different DARs will have different hydrophobicities and thus will elute at different times.[4]

-

-

Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the conjugate and determine the precise DAR distribution.[3]

-

Typical Conditions: The ADC sample may be deglycosylated to simplify the spectrum. The sample is separated by reversed-phase HPLC and the eluent is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectrum is deconvoluted to determine the masses of the different DAR species.[3][4]

-

Conclusion

PEG5 linkers are versatile and essential tools in modern bioconjugation, offering a powerful combination of hydrophilicity, biocompatibility, and precise spatial control.[4] Their ability to improve the solubility, stability, and pharmacokinetic profiles of complex biotherapeutics has been instrumental in the advancement of ADCs and PROTACs.[4][16][20] A thorough understanding of their properties, coupled with robust experimental and analytical methodologies, is critical for the successful design and development of the next generation of targeted therapies.

References

- 1. chempep.com [chempep.com]

- 3. enovatia.com [enovatia.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. precisepeg.com [precisepeg.com]

- 8. labinsights.nl [labinsights.nl]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Application of PEG Linker | AxisPharm [axispharm.com]

- 11. scbt.com [scbt.com]

- 12. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 17. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term coined by K.B. Sharpless in 2001.[1][2] This reaction embodies the principles of click chemistry by being modular, high-yielding, stereospecific, and simple to perform under benign conditions.[3] The CuAAC reaction involves the facile formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions.[4] This reaction offers a significant rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[5] The uncatalyzed version often requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, whereas the copper-catalyzed reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted product.[1][6] Its remarkable efficiency, broad functional group tolerance, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, materials science, and polymer chemistry.[2][7][8]

The Core Mechanism: A Dinuclear Copper Pathway

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1][9] This mechanism better explains the observed second-order dependence on the copper concentration and the remarkable rate enhancement.[1][9]

The catalytic cycle can be broken down into the following key steps:

-

Formation of Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex. The coordination of the alkyne to the Cu(I) center significantly increases the acidity of the terminal proton, facilitating its removal to form the σ-acetylide.[6]

-

Coordination of the Azide: The organic azide then coordinates to one of the copper centers in the dinuclear acetylide complex.[6] This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.

-

Cycloaddition: The terminal nitrogen of the coordinated azide attacks the internal carbon of the copper acetylide, leading to the formation of a six-membered metallacycle intermediate.[]

-

Ring Contraction and Formation of the Copper Triazolide: This metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.[1]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

Key Reaction Components

The success of a CuAAC reaction is highly dependent on the careful selection of its core components.

Copper Source

The active catalyst in the CuAAC reaction is the copper(I) ion.[11] However, Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state.[11] Therefore, the Cu(I) catalyst is typically generated in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent.[11][12] Sodium ascorbate (B8700270) is the most commonly used reducing agent for this purpose.[13] Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, though they are less stable.[12]

Ligands

Ligands play a crucial role in the CuAAC reaction by:

-

Stabilizing the Cu(I) oxidation state: Chelating ligands protect the Cu(I) ion from oxidation and disproportionation, thereby maintaining the concentration of the active catalyst.[11][14]

-

Accelerating the reaction rate: Ligands can modulate the reactivity of the copper center, leading to significant rate enhancements.[14]

-

Preventing catalyst aggregation: Ligands help to keep the copper species soluble and monomeric or as the active dinuclear species.

-

Reducing cytotoxicity: In biological applications, ligands can sequester the copper ions, mitigating their toxic effects on cells.[15]

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[11][12] THPTA is particularly favored for bioconjugation reactions due to its excellent water solubility and ability to maintain cell viability.[16]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction under various settings.

| Reactants | Copper Source (mol%) | Ligand (mol%) | Solvent System | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Benzyl (B1604629) azide, Phenylacetylene (B144264) | 1 mol% [Cu(CH₃CN)₄]PF₆ | 1 mol% TBTA | t-BuOH/H₂O (2:1) | RT | 24 h | >95 | [15] |

| Tripropargylamine, Benzyl azide | 5 mol% CuSO₄·5H₂O | None (Sodium Ascorbate used) | H₂O/t-BuOH (1:1) | RT | 12-24 h | >95 | [1] |

| Azide-modified oligonucleotide, Alkyne-dye | 25 eq THPTA/CuSO₄ | 25 eq THPTA | Aqueous buffer | RT | 30-60 min | High | [16] |

| Azide-labeled protein, Alkyne-labeled probe | 10 eq CuSO₄ | 50 eq THPTA | Aqueous buffer | RT | 30 min | High | [11] |

| p-Tolylazide, p-Tolylacetylene | Not specified | Naphthyridine-based ligand | o-1,2-difluorobenzene | 100 | 5.3 h | 90 | [17] |

Note: "RT" denotes room temperature. Yields are often reported as "high" or "quantitative" in bioconjugation protocols where precise isolation and quantification are challenging.

Experimental Protocols

Below are detailed methodologies for representative CuAAC reactions.

General Protocol for Small Molecule Synthesis

This protocol is adapted from the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[18]

Materials:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1 equivalent) and phenylacetylene (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in a minimal amount of water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of water.

-

To the stirred solution of azide and alkyne, add the sodium ascorbate solution.

-

Add the copper(II) sulfate solution to initiate the reaction. The reaction mixture may change color.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product is soluble, perform a workup by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.

Protocol for Labeling of Biomolecules in Aqueous Solution

This protocol is a general guideline for the conjugation of an azide-modified biomolecule to an alkyne-functionalized tag, adapted from bioconjugation procedures.[13][19]

Materials:

-

Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer

-

Alkyne-functionalized tag (e.g., fluorescent dye, biotin)

-

Stock solution of copper(II) sulfate (e.g., 20 mM in water)

-

Stock solution of a water-soluble ligand such as THPTA (e.g., 50 mM in water)

-

Freshly prepared stock solution of sodium ascorbate (e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne-functionalized tag in a suitable buffer. The final concentrations should typically be in the micromolar range (e.g., 10-100 µM).

-

Prepare a premixed solution of CuSO₄ and THPTA ligand. A common ratio is 1:5 (Cu:ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for a few minutes.

-

Add the premixed catalyst-ligand solution to the biomolecule mixture. The final copper concentration is often between 50 and 250 µM.[13]

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.

-

Mix the reaction gently by inverting the tube and allow it to proceed at room temperature for 1-2 hours. Protect from light if using a fluorescent tag.

-

The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a cornerstone of modern chemical synthesis. Its high efficiency, selectivity, and operational simplicity make it an exceptionally powerful tool for researchers across various scientific disciplines. By understanding the core principles of the dinuclear copper-mediated mechanism and the critical roles of the catalyst, ligands, and reaction conditions, scientists can effectively harness this reaction to construct complex molecular architectures and advance research in drug development and beyond. This guide provides a foundational understanding and practical protocols to empower both new and experienced researchers in the application of this remarkable chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 3. jetir.org [jetir.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. scispace.com [scispace.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. confluore.com [confluore.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of BDP FL-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of BDP FL-PEG5-propargyl, a fluorescent probe critical for various applications in biomedical research and drug development. This document offers detailed information on its solubility in common laboratory solvents and provides insights into its stability under various storage and experimental conditions. The included experimental protocols and workflows are designed to assist researchers in optimizing its use and ensuring data reproducibility.

Core Characteristics of this compound

This compound is a versatile fluorescent labeling reagent that incorporates the well-known BODIPY FL fluorophore.[1][2] Its structure is enhanced with a five-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal propargyl group. The BODIPY FL core provides excellent photophysical properties, including a high extinction coefficient and fluorescence quantum yield. The hydrophilic PEG spacer is strategically included to improve aqueous solubility, a common challenge with fluorescent dyes.[1][2][3][4] The terminal propargyl group enables covalent attachment to molecules of interest via "click chemistry," a highly efficient and specific conjugation method.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions of fluorescent probes.[3][4] |

| Dimethylformamide (DMF) | Soluble | An alternative polar aprotic solvent for stock solution preparation.[3] |

| Dichloromethane (DCM) | Soluble | A chlorinated organic solvent suitable for this compound.[3] |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | The PEG spacer enhances solubility in aqueous solutions compared to the parent dye.[1][2][3][4] |

Stability Characteristics

The stability of this compound is essential for its storage and handling, as well as for the reliability of experimental results. Proper storage is crucial to prevent degradation and maintain its fluorescent properties.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Rationale |

| Long-term Storage | Store at -20°C in a dry, dark environment.[4] | Minimizes chemical degradation and photobleaching over extended periods (months to years).[4] |

| Short-term Storage | Store at 0-4°C for days to weeks.[4] | Suitable for temporary storage between experiments. |

| Stock Solution Storage | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | Aliquoting prevents contamination and degradation from multiple warming and cooling cycles. Storing in a sealed vial protects the compound from moisture and air. |

| Shipping | Shipped at ambient temperature. | The compound is stable for a few weeks during ordinary shipping and customs handling.[4] |

| In-use Stability | Prepare and use solutions on the same day whenever possible. Protect from light. | Minimizes degradation in solution and photobleaching. |

| pH Stability | Data not available. It is recommended to perform experiments in buffers with a pH range of 6.5-8.5. | BODIPY dyes are generally stable at physiological pH. Extreme pH values may lead to hydrolysis of the propargyl group or affect the fluorescence of the dye. |

| Shelf Life | Greater than 3 years if stored properly.[4] | Indicates high stability when stored under recommended conditions. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of fluorescent probes like this compound.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the approximate solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or fluorometer

-

Microcentrifuge

Methodology:

-

Prepare a series of dilutions of this compound in a solvent in which it is highly soluble (e.g., DMSO) to create a standard curve.

-

Add an excess amount of this compound to a known volume of PBS in a microcentrifuge tube.

-

Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Incubate the suspension at room temperature for 1-2 hours, protected from light, to allow it to reach equilibrium.

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for BODIPY FL (typically around 503 nm excitation and 509 nm emission).

-

Determine the concentration of the dissolved this compound in the supernatant by comparing its absorbance/fluorescence to the standard curve. This concentration represents the solubility in PBS.

Protocol 2: Assessment of Stability in Solution

Objective: To evaluate the stability of this compound in a buffered solution over time.

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

DMSO

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution to a final working concentration in the aqueous buffer.

-

Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.

-

Run a gradient elution method (e.g., with a mobile phase of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to separate the parent compound from any potential degradation products.

-

Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of BODIPY FL.

-

Store the remaining solution under the desired test conditions (e.g., at room temperature, 4°C, or 37°C, protected from light).

-

At specified time points (e.g., 1, 4, 8, 24, and 48 hours), inject another aliquot into the HPLC system and record the chromatogram.

-

Analyze the chromatograms to determine the percentage of the parent compound remaining at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Visualized Workflows

The following diagrams illustrate the conceptual workflows for the experimental protocols described above.

Caption: Workflow for Determining Aqueous Solubility.

Caption: Workflow for Assessing Solution Stability.

References

BDP FL Dye: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL (boron-dipyrromethene) is a highly versatile green-fluorescent dye belonging to the BODIPY family of fluorophores. Renowned for its exceptional photophysical properties, BDP FL has become an indispensable tool in various life science and drug development applications, including cellular imaging, fluorescence polarization assays, and as a component of fluorescent probes.[1][2] This technical guide provides an in-depth exploration of two critical performance characteristics of BDP FL: its fluorescence quantum yield and photostability. Understanding these parameters is crucial for designing and interpreting fluorescence-based experiments and for the development of robust and reliable assays.

Core Photophysical Properties of BDP FL

BDP FL exhibits a range of desirable characteristics that make it a superior alternative to traditional green-fluorescent dyes like fluorescein (B123965) (FITC).[2] These properties include a high molar extinction coefficient, narrow excitation and emission spectra, and fluorescence that is relatively insensitive to solvent polarity and pH.[2] The dye's hydrophobic nature also makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2]

Fluorescence Quantum Yield of BDP FL

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a key attribute for a bright fluorescent probe. BDP FL and its derivatives are known for their high quantum yields, often approaching 1.0 in non-polar environments.[3]

Factors Influencing Quantum Yield

The quantum yield of BDP FL can be influenced by several factors, most notably the solvent environment. In non-polar solvents, BDP FL and similar BODIPY dyes typically exhibit very high quantum yields. However, in polar or protic solvents, a decrease in quantum yield can be observed due to increased non-radiative decay pathways.[4]

Quantitative Data on BDP FL and Related Dyes

| Dye | Solvent | Quantum Yield (Φ) | Reference(s) |

| BODIPY FL derivative | Toluene | ~1.00 | [5] |

| BODIPY FL derivative | Cyclohexane | ~1.00 | [5] |

| BODIPY FL derivative | 1-Octanol | - | [5] |

| BODIPY FL derivative | DMSO | - | [5] |

| CH2-bis(BODIPY) | Cyclohexane | 0.99 | [4] |

| CH2-bis(BODIPY) | Heptane | 0.99 | [4] |

| CH2-bis(BODIPY) | Benzene | 0.87 | [4] |

| CH2-bis(BODIPY) | Toluene | 0.94 | [4] |

| CH2-bis(BODIPY) | Chloroform | - | [4] |

| CH2-bis(BODIPY) | Ethanol | 0.06 | [4] |

| CH2-bis(BODIPY) | 1-Propanol | - | [4] |

| CH2-bis(BODIPY) | Acetone | 0.008 | [4] |

| CH2-bis(BODIPY) | DMF | 0.008 | [4] |

| CH2-bis(BODIPY) | DMSO | 0.008 | [4] |

Note: The data for CH2-bis(BODIPY) is included to illustrate the solvent-dependent trend for a closely related BODIPY structure.

Photostability of BDP FL

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. High photostability is critical for applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. BDP FL is recognized for its superior photostability compared to fluorescein.[1]

Mechanisms of Photobleaching

The photobleaching of BODIPY dyes can occur through various mechanisms, which can be oxygen-dependent or oxygen-independent. These processes can involve the triplet excited state and higher-energy excited states.[6] The specific pathway and rate of photobleaching are influenced by the dye's molecular structure, the surrounding environment, and the intensity of the irradiation.[6]

Quantitative Assessment of Photostability

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). While a specific photobleaching quantum yield for BDP FL is not widely reported, studies on single-molecule fluorescence have demonstrated its enhanced photostability under specific buffer conditions.[7] One study reported the half-life of a meso-substituted BODIPY dye, a close analog of BDP FL, in various solvents under UV irradiation.[5]

| Solvent | Half-life (t1/2) in min | Reference(s) |

| Cyclohexane | > 180 | [5] |

| Toluene | 85 | [5] |

| 1-Octanol | 110 | [5] |

| DMSO | 45 | [5] |

Note: This data is for a meso-substituted BODIPY dye and serves as an indicator of BDP FL's expected photostability.

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

A common method for determining the fluorescence quantum yield of a sample is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

BDP FL dye solution of unknown quantum yield

-

Standard dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent (e.g., ethanol)

Procedure:

-

Prepare a series of dilute solutions of both the BDP FL sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the BDP FL sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the quantum yield of the BDP FL sample (Φx) using the following equation[8][9]:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard

-

Gradx and Gradst are the gradients of the sample and standard plots, respectively

-

ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1)

-

Assessment of Photostability

The photostability of BDP FL can be assessed by monitoring the decrease in its fluorescence intensity over time upon continuous illumination.[5]

Materials:

-

Spectrofluorometer or fluorescence microscope with a suitable light source and detector

-

Quartz cuvette or microscope slide

-

BDP FL dye solution

-

Solvent

Procedure:

-

Prepare a solution of BDP FL in the desired solvent.

-

Place the sample in the spectrofluorometer or on the microscope stage.

-

Record the initial fluorescence intensity (I₀) at the emission maximum.

-

Continuously illuminate the sample with the excitation light source at a constant intensity.

-

Record the fluorescence intensity (I) at regular time intervals.

-

Plot the normalized fluorescence intensity (I/I₀) versus time.

-

Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[5] Alternatively, the photobleaching quantum yield can be calculated if the photon flux of the excitation source is known.[10]

Visualizations

Experimental Workflow for BDP FL Labeling and Imaging

The following diagram illustrates a typical workflow for labeling a biological target with BDP FL and subsequent fluorescence imaging.

Caption: A generalized workflow for covalent labeling of a biological target with an amine-reactive BDP FL derivative followed by fluorescence microscopy.

BDP FL as a Probe in Apoptosis Imaging

BDP FL and its derivatives can be conjugated to molecules like Annexin V to visualize the process of apoptosis. The following diagram illustrates the two main apoptosis pathways.

Caption: The extrinsic and intrinsic pathways of apoptosis, both culminating in the activation of executioner caspases and hallmark events like phosphatidylserine (B164497) exposure, which can be detected by BDP FL-Annexin V.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. lifetein.com [lifetein.com]

- 4. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. jascoinc.com [jascoinc.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Applications of Fluorescent Probes in Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent probes have become indispensable tools in modern cell biology, biomedical research, and drug discovery.[1] By emitting light upon excitation, these molecules allow for the visualization of cellular structures, organelles, and dynamic processes in real-time and with high spatiotemporal resolution.[2] This guide provides a comprehensive overview of the types of fluorescent probes available, their diverse applications in cellular imaging, and detailed protocols for their use.

The core principle of fluorescence microscopy involves exciting a fluorescent molecule (fluorophore) with a specific wavelength of light, causing it to move to a higher energy state. As it returns to its ground state, it emits light at a longer wavelength, which is then detected.[3] This process enables the precise localization and quantification of molecules and events within living cells.[]

Classification and Mechanisms of Fluorescent Probes

Fluorescent probes can be broadly categorized into two main classes: genetically encoded fluorescent proteins and synthetic small-molecule probes. Each class has distinct advantages and is chosen based on the specific biological question and experimental system.

Genetically Encoded Fluorescent Proteins (FPs)

Fluorescent proteins, such as the Green Fluorescent Protein (GFP) discovered in the jellyfish Aequorea victoria, can be fused to a protein of interest at the genetic level.[5] This allows for the tracking of protein expression, localization, and dynamics in living cells without the need for external dyes.[6] Numerous variants of FPs have been engineered, spanning the entire visible spectrum and offering properties like photo-switching for advanced imaging techniques.[6]

Synthetic Small-Molecule Probes

These probes are organic dyes designed to target specific cellular components, molecules, or ions.[2] They offer advantages such as high brightness, photostability, and the ability to be introduced into cells at specific times. Their design often incorporates three key moieties: a fluorophore (the light-emitting core), a recognition unit (for binding to the target), and a targeting group (to direct the probe to a specific organelle).[7]

Key mechanisms that modulate the fluorescence of these probes include:

-

Photoinduced Electron Transfer (PET): A process where fluorescence is "quenched" or turned off until the probe binds its target, causing a conformational change that restores fluorescence.[8][9]

-

Intramolecular Charge Transfer (ICT): In these probes, electron-donating and accepting groups on the fluorophore cause a shift in the emission wavelength upon interaction with the target analyte or a change in the local environment.[8][9]

-

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy between two different fluorophores (a donor and an acceptor) when they are in close proximity. FRET is widely used to study molecular interactions, such as protein-protein binding or conformational changes in biosensors.

Applications in Cellular Imaging

Fluorescent probes are used to visualize a vast array of cellular components and processes. The choice of probe depends on the target of interest and the desired experimental outcome.

Imaging Cellular Organelles

Probes have been developed to specifically accumulate in and stain various organelles, enabling the study of their morphology, dynamics, and function.[10][11]

-

Nucleus: Dyes like DAPI and Hoechst stains bind to the minor groove of DNA, preferentially staining the nucleus.[12][13] Hoechst 33342 is cell-permeable and suitable for live-cell imaging, while DAPI is more commonly used for fixed cells.[12][13]

-

Mitochondria: Probes like MitoTracker Green FM accumulate in mitochondria regardless of mitochondrial membrane potential, while others (e.g., MitoTracker Red CMXRos) are dependent on the membrane potential, providing an indicator of mitochondrial health.[8][14]

-

Lysosomes: LysoTracker probes are weakly basic amines linked to a fluorophore that accumulate in acidic compartments like lysosomes, allowing for their visualization in live cells.[6][10][11]

Table 1: Common Probes for Organelle Staining

| Probe Name | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|---|---|

| Hoechst 33342 | Nucleus (DNA) | 350 | 461 | ~0.4 (DNA-bound) | Cell-permeable, ideal for live cells.[12][13][15] |

| DAPI | Nucleus (DNA) | 359 | 461 | ~0.9 (DNA-bound) | High brightness, typically for fixed cells.[12][13][16] |

| Propidium (B1200493) Iodide | Nucleus (DNA) | 536 | 617 | ~0.15 (DNA-bound) | Membrane-impermeant, stains dead cells.[13][16] |

| MitoTracker Green FM | Mitochondria | 490 | 516 | Not reported | Stains mitochondria regardless of membrane potential.[8][14][17] |

| LysoTracker Red DND-99 | Lysosomes | 577 | 590 | Not reported | Accumulates in acidic organelles.[6][10][11] |

Monitoring Ion Dynamics and Signaling

Fluorescent ion indicators report on the concentration of specific ions, which are crucial for cellular signaling pathways.

-

Calcium (Ca²⁺): Probes like Fluo-4 are widely used to monitor changes in intracellular calcium concentration.[9][18] Fluo-4 is loaded into cells as an AM ester, which is cleaved by intracellular esterases to trap the active, calcium-sensitive form of the dye inside.[9] Its fluorescence intensity increases significantly upon binding to Ca²⁺.[9][18]

-

pH: pH-sensitive probes are used to measure the acidity of different cellular compartments, which is critical for processes like endocytosis and lysosomal function.

Tracking Biomolecules and Cellular Processes

-

Proteins: Genetically encoded fluorescent proteins (FPs) are the primary tool for tracking specific proteins.[6] By creating a fusion construct, the protein of interest can be visualized in real-time.

-

Nucleic Acids: Dyes like SYTOX Green (for dead cells) and molecular beacons can be used to image DNA and RNA dynamics.[6]

-

Cell Viability and Apoptosis: Probes that distinguish between live and dead cells are crucial in drug development and toxicology. Calcein AM is a popular live-cell stain, while propidium iodide is a nuclear stain that can only enter cells with compromised membranes.

Table 2: Common Probes for Ions, Proteins, and Viability

| Probe Name | Target/Application | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|---|---|

| Fluo-4 AM | Intracellular Ca²⁺ | 494 | 516 | ~0.14 (Ca²⁺-free), ~0.8 (Ca²⁺-sat) | High dynamic range for Ca²⁺ detection.[9][18] |

| EGFP | Protein Tagging | 488 | 507 | 0.60 | Bright, stable green fluorescent protein.[19][20] |

| mCherry | Protein Tagging | 587 | 610 | 0.22 | Monomeric red fluorescent protein, good for FRET.[19][21] |

| Calcein AM | Live Cell Staining | 495 | 515 | Not reported | Stains cytoplasm of viable cells green. |

| SYTOX Green | Nucleic Acid Stain | 504 | 523 | Not reported | Impermeant to live cells, stains nuclei of dead cells. |

Experimental Protocols

Proper experimental design and execution are critical for obtaining reliable data from fluorescent probes. Below are generalized protocols for common applications.

Protocol: Staining Live Cells with a Small-Molecule Probe (e.g., MitoTracker)

-

Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 100-400 nM for MitoTracker Green FM) in pre-warmed serum-free medium or a suitable buffer like PBS.[22]

-

Cell Staining: Remove the culture medium from the cells. Add the probe-containing medium and incubate for the recommended time (e.g., 15-30 minutes at 37°C for MitoTracker).[22] Protect cells from light during incubation.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium or buffer to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells. Place the dish on the microscope stage, ensuring physiological conditions (37°C, 5% CO₂) are maintained. Acquire images using the appropriate filter sets for the probe.

Protocol: Calcium Imaging with Fluo-4 AM

-

Cell Seeding: Plate cells as described in Protocol 4.1.

-

Probe Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[23] Create a working solution by diluting the stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS or DPBS with calcium and magnesium).[23][24] Some protocols may benefit from the addition of Pluronic F-127 to aid in dye solubilization.

-

Dye Loading: Remove the culture medium and add the Fluo-4 AM working solution to the cells. Incubate for 15-60 minutes at 37°C.[23][24]

-

De-esterification: After loading, wash the cells with fresh buffer and incubate for an additional 30 minutes at 37°C. This crucial step allows intracellular esterases to fully cleave the AM ester, trapping the active dye inside the cells.[23]

-

Imaging: Place the cells on the microscope. Acquire a baseline fluorescence reading.

-

Stimulation and Acquisition: Add the stimulus (e.g., a GPCR agonist) to induce a calcium response. Acquire images in a time-lapse series to capture the dynamic changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.

Conclusion and Future Outlook

Fluorescent probes have fundamentally transformed our ability to study cellular biology. The continuous development of new probes with improved brightness, photostability, and novel functionalities, combined with advancements in microscopy techniques like super-resolution imaging, promises even deeper insights into the intricate workings of the cell. For researchers and drug development professionals, these tools are essential for elucidating disease mechanisms, identifying new therapeutic targets, and screening the efficacy and toxicity of novel compounds. As probe design becomes more sophisticated, the capacity to simultaneously monitor multiple cellular processes will pave the way for a more holistic understanding of cellular systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invitrogen LysoTracker Red DND-99, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 7. Invitrogen LysoTracker Red DND-99 - Spezialverpackung 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.de]

- 8. abmole.com [abmole.com]

- 9. Fluo-4 | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. 3 [nibb.ac.jp]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 16. abcam.com [abcam.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Excitation and emission information for Living Colors fluorescent proteins [takarabio.com]

- 20. Item - Fluorescence properties of EGFP compared to mRuby, its predecessors and other monomeric fluorescent proteins emitting in the orange to red spectral region. - Public Library of Science - Figshare [plos.figshare.com]

- 21. researchgate.net [researchgate.net]

- 22. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]

- 23. Fluo-4 AM [bdbiosciences.com]

- 24. Fluo-4 AM [bdbiosciences.com]

Methodological & Application

Protocol for Labeling Azide-Modified Antibodies with BDP FL-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of azide-modified antibodies with the fluorescent dye BDP FL-PEG5-propargyl via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This method allows for the precise attachment of the BDP FL fluorophore to a designated site on the antibody, minimizing potential interference with antigen binding. BDP FL is a bright and photostable green-fluorescent dye, making it an excellent choice for various applications, including flow cytometry and immunofluorescence microscopy.[1][2][3][4][5] The inclusion of a PEG5 spacer enhances the water solubility of the dye and reduces potential steric hindrance.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent/Material | Supplier | Catalog No. | Notes |

| Azide-Modified Antibody | - | - | User-provided. Ensure antibody is in an amine-free buffer (e.g., PBS). |

| This compound | BroadPharm | BP-23499 | Store at -20°C, protected from light. |

| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C2284 | Prepare a 100 mM stock solution in deionized water. |

| THPTA Ligand | Sigma-Aldrich | 762342 | Prepare a 200 mM stock solution in deionized water. |

| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 | Prepare a 100 mM stock solution in deionized water immediately before use. |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | pH 7.4 |

| Desalting Columns | Thermo Fisher | 89882 | For purification of the labeled antibody. |

| DMSO (Anhydrous) | Sigma-Aldrich | 276855 | For dissolving the this compound. |

| Deionized Water | - | - | High purity. |

| Microcentrifuge Tubes | - | - | Various sizes. |

| Spectrophotometer | - | - | Capable of measuring absorbance at 280 nm and ~503 nm. |

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 100 mM solution of CuSO4 in deionized water.

-

THPTA Ligand Stock Solution: Prepare a 200 mM solution of THPTA ligand in deionized water.

-

Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.

-

Catalyst Premix: Shortly before initiating the labeling reaction, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

Antibody Labeling Reaction

This protocol is designed for labeling 1 mg of an azide-modified antibody. The reaction can be scaled up or down as needed.

-

Prepare the Antibody: Adjust the concentration of the azide-modified antibody to 2 mg/mL in PBS (pH 7.4).

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

500 µL of the 2 mg/mL azide-modified antibody solution (1 mg of antibody).

-

A 5-10 molar excess of the 10 mM this compound stock solution. For a 150 kDa antibody, this corresponds to approximately 3.3 - 6.6 µL.

-

Add the CuSO4/THPTA catalyst premix to a final concentration of 1 mM CuSO4.

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive antibodies, the reaction can be performed at 4°C overnight.

Purification of the Labeled Antibody

Removal of unreacted dye and catalyst is crucial for accurate downstream applications. Size-exclusion chromatography using a desalting column is a recommended method.

-

Column Equilibration: Equilibrate a desalting column with PBS (pH 7.4) according to the manufacturer's instructions.

-

Sample Loading: Apply the entire reaction mixture from the antibody labeling step onto the equilibrated desalting column.

-

Elution: Elute the labeled antibody with PBS (pH 7.4). Collect the fractions containing the purified antibody-dye conjugate. The colored fraction corresponding to the labeled antibody will elute first.

-

Concentration (Optional): If necessary, concentrate the purified antibody solution using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).

Characterization of the Labeled Antibody

It is essential to determine the concentration of the labeled antibody and the Degree of Labeling (DOL).[6][7][8][9][10]

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the maximum absorbance of BDP FL, which is approximately 503 nm (Amax).[1]

-

Calculate Antibody Concentration:

-

The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_antibody

-

-

Calculate Degree of Labeling (DOL):

-

The DOL represents the average number of dye molecules per antibody. It can be calculated using the formula: DOL = Amax / (ε_dye × Antibody Concentration (M))

-

ε_dye: Molar extinction coefficient of BDP FL at its Amax (~92,000 M⁻¹cm⁻¹).[1]

-

-

An optimal DOL for most antibody applications is typically between 2 and 10.[6][8]

Data Presentation

Table 1: Properties of BDP FL Dye

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 503 nm | [1] |

| Maximum Emission Wavelength (λem) | 509 nm | [1] |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.97 | [1] |

| Correction Factor (CF at 280 nm) | 0.027 | [1] |

Table 2: Typical Quantitative Results for Antibody Labeling

| Parameter | Typical Value | Notes |

| Antibody Recovery | > 85% | Dependent on the purification method. |

| Degree of Labeling (DOL) | 2 - 10 | Can be modulated by adjusting the molar ratio of dye to antibody in the reaction.[6][8] |

| Labeling Efficiency | > 90% | With optimized conditions for click chemistry. |

Visualization of Experimental Workflows

Antibody Labeling Workflow

Caption: Workflow for labeling an azide-modified antibody with this compound.

Flow Cytometry Workflow

Caption: General workflow for analyzing cells using a BDP FL-labeled antibody in flow cytometry.

Immunofluorescence Microscopy Workflow

Caption: Workflow for direct immunofluorescence staining using a BDP FL-labeled primary antibody.

References

- 1. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]

- 2. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. Degree of labeling (DOL) step by step [abberior.rocks]

- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols: A Step-by-Step Guide to BDP FL-PEG5-propargyl Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-propargyl is a versatile fluorescent probe designed for the specific labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This probe features a bright and photostable boron-dipyrromethene (BDP FL) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer to enhance water solubility, and a terminal propargyl group for covalent ligation to azide-modified targets.[1][2] The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the precise attachment of the BDP FL dye to proteins, nucleic acids, and other biomolecules in complex biological samples.[3][4] This document provides detailed protocols for utilizing this compound in click chemistry applications, with a specific focus on labeling azide-modified proteins for visualization and analysis.

Properties of this compound

The key characteristics of the this compound probe are summarized in the table below, providing essential data for experimental design and data analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 549.42 g/mol | [1] |

| Fluorophore | BDP FL | [1] |

| Excitation Maximum (λex) | ~503 nm | [5] |

| Emission Maximum (λem) | ~509 nm | [5] |

| Reactive Group | Propargyl | [1] |

| Spacer Arm | PEG5 | [1] |

The Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (in this case, on the this compound probe) and an azide-modified biomolecule.[4] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state and enhances reaction efficiency.[6] The resulting product is a stable triazole linkage, covalently attaching the BDP FL fluorophore to the target biomolecule.[4]

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Proteins in Solution

This protocol provides a general procedure for the fluorescent labeling of a purified protein containing an azide (B81097) modification.

Materials:

-

This compound

-

Azide-modified protein

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Deionized water

Stock Solutions:

-

This compound (10 mM): Dissolve the appropriate amount in anhydrous DMSO.

-

Azide-modified protein (1-10 mg/mL): Prepare in PBS, pH 7.4.

-

CuSO₄ (50 mM): Dissolve in deionized water.

-

THPTA (250 mM): Dissolve in deionized water.

-

Sodium ascorbate (500 mM): Prepare fresh in deionized water.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution

-

This compound stock solution (to a final concentration of 100-500 µM)

-

THPTA stock solution (to a final concentration of 2.5 mM)

-

CuSO₄ stock solution (to a final concentration of 0.5 mM)

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted probe and catalyst components by size-exclusion chromatography or dialysis.

Protocol 2: Labeling of Epidermal Growth Factor Receptor (EGFR) on Live Cells

This protocol describes the labeling of azide-modified EGFR on the surface of living cells. This requires prior metabolic incorporation of an azide-containing amino acid into the protein of interest.

Materials:

-

Cells expressing azide-modified EGFR

-

This compound

-

CuSO₄

-

THPTA

-

Sodium ascorbate

-

Cell culture medium

-

PBS, pH 7.4

Procedure:

-

Cell Preparation: Culture cells expressing the azide-modified EGFR to the desired confluency.

-

Prepare Labeling Reagents:

-

Prepare a 2X "click" cocktail in cell culture medium containing:

-

This compound (50 µM)

-

THPTA (500 µM)

-

CuSO₄ (100 µM)

-

-

Prepare a 2X sodium ascorbate solution (5 mM) in cell culture medium.

-

-

Labeling:

-

Wash the cells once with warm PBS.

-

Add an equal volume of the 2X "click" cocktail to the cells.

-

Immediately add an equal volume of the 2X sodium ascorbate solution to initiate the reaction.

-

Incubate the cells at 37°C for 5-15 minutes.

-

-

Wash:

-

Aspirate the labeling solution and wash the cells three times with warm cell culture medium.

-

-

Imaging:

-

The cells are now ready for fluorescence microscopy imaging.

-

Quantitative Data and Optimization

The efficiency of the CuAAC reaction can be influenced by the concentration of each component. The following table provides a starting point for optimization.

| Component | Recommended Starting Concentration | Optimization Range |

| This compound | 25-100 µM | 10-500 µM |

| Azide-Modified Biomolecule | 1-10 µM | 0.1-100 µM |

| CuSO₄ | 50-100 µM | 10-500 µM |

| THPTA | 250-500 µM (5:1 ratio to CuSO₄) | 5:1 to 10:1 ratio to CuSO₄ |

| Sodium Ascorbate | 1-5 mM | 0.5-10 mM |

| Reaction Time | 30-60 minutes | 15-120 minutes |

| Temperature | Room Temperature | 4°C to 37°C |

Application Example: Visualizing EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key receptor tyrosine kinase involved in cell proliferation and survival.[7] Click chemistry can be employed to visualize EGFR activation and downstream signaling. By metabolically incorporating an azide-modified amino acid into EGFR, this compound can be used to fluorescently label the receptor. This allows for the tracking of receptor dimerization and internalization upon ligand (EGF) binding, which are key steps in the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[7][8]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inefficient azide incorporation.- Low concentration of reactants.- Inactive catalyst. | - Optimize metabolic labeling conditions.- Increase concentration of probe, catalyst, and/or reducing agent.- Use freshly prepared sodium ascorbate solution. |

| High Background Fluorescence | - Non-specific binding of the probe.- Probe aggregation. | - Include additional wash steps.- Add a mild detergent (e.g., Tween-20) to wash buffers.- Filter the probe solution before use. |

| Cell Toxicity (Live Cell Labeling) | - High copper concentration. | - Reduce the concentration of CuSO₄.- Increase the ratio of THPTA to CuSO₄.- Decrease the incubation time. |

Conclusion

This compound is a powerful tool for the fluorescent labeling of biomolecules via click chemistry. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this probe in a variety of applications, from the fundamental study of protein function to the development of novel diagnostic and therapeutic agents. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction, coupled with the excellent photophysical properties of the BDP FL dye, make this compound an invaluable reagent for modern chemical biology and drug discovery.

References

- 1. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2093197-93-2 [amp.chemicalbook.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. Click Chemistry [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential applications of clickable probes in EGFR activity visualization and prediction of EGFR-TKI therapy response for NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical visualization of cell surface molecular clustering in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging with BDP FL-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG5-propargyl is a versatile fluorescent probe designed for live-cell imaging applications. This molecule features a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer, and a terminal propargyl group. The propargyl group enables covalent labeling of target biomolecules through a highly specific and bioorthogonal "click chemistry" reaction with azide-modified substrates. This allows for the precise visualization of a wide range of biological processes within living cells with high signal-to-noise ratios. The PEG5 linker enhances the water solubility of the probe, facilitating its use in aqueous biological environments.

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on the visualization of newly synthesized proteins and glycans.

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₈BF₂N₃O₆ | [](--INVALID-LINK--) |

| Molecular Weight | 549.42 g/mol | [](--INVALID-LINK--) |

| Excitation Maximum (λex) | ~503 nm | [2](--INVALID-LINK--) |

| Emission Maximum (λem) | ~512 nm (in methanol) | [3](--INVALID-LINK--) |

| Solubility | Soluble in DMSO and aqueous buffers | [](--INVALID-LINK--) |

| Storage | Store at -20°C, protected from light | [2](--INVALID-LINK--) |

Applications in Live-Cell Imaging